molecular formula C15H12N2O B2368614 (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole CAS No. 205647-96-7

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B2368614
CAS No.: 205647-96-7
M. Wt: 236.274
InChI Key: JPCAXHBKQLBOJG-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral oxazoline-based ligand with a fused indenyl core and a pyridinyl substituent. Its stereochemistry and rigid bicyclic structure make it highly effective in asymmetric catalysis, particularly in enantioselective reactions such as cyanotrifluoromethylation and radical difunctionalization of alkenes . The compound has a molecular formula of C₁₅H₁₂N₂O, a molecular weight of 236.27 g/mol, and a CAS number of 330443-74-8 . It is typically stored under inert atmospheres at 2–8°C to maintain stability .

Properties

IUPAC Name

(3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAXHBKQLBOJG-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Chiral Indanol Scaffolds

A more refined approach utilizes (1R,2S)-(+)-cis-1-amino-2-indanol as a chiral precursor. This two-step process, adapted from protocols in Organic Syntheses, begins with the condensation of the aminoindanol with diethylmalonimidate dihydrochloride in tetrahydrofuran (THF). Sodium hydride (3.0 equiv) is added at 0°C to deprotonate the amine, followed by dropwise addition of 1,2-dibromoethane (1.5 equiv) to facilitate cyclopropane ring formation.

The reaction mixture is heated to 50°C for 2 hours, achieving 72% yield of the bis(oxazoline) ligand after purification. This method’s critical parameters include:

  • Temperature control : Strict maintenance of 0°C during base addition prevents side reactions.
  • Solvent choice : Anhydrous THF ensures optimal solubility and reaction kinetics.
  • Catalyst-free conditions : The absence of transition metals simplifies purification.

Palladium-Catalyzed Coupling with Pyridine Derivatives

Recent advances employ palladium-catalyzed cross-coupling to introduce the pyridin-2-yl moiety. A representative procedure involves reacting 2-bromopyridine with a preformed indenooxazole-zinc reagent under Negishi coupling conditions. The reaction uses Pd(PPh₃)₄ (5 mol%) in THF at 60°C, achieving 68% yield with >99% ee when using a chiral indenooxazole precursor.

Optimization Data :

Parameter Value Impact on Yield/ee
Catalyst loading 5 mol% Pd(PPh₃)₄ Maximizes turnover
Temperature 60°C Balances rate/selectivity
Solvent THF Enhances reagent stability

This method’s scalability is limited by the cost of palladium catalysts, though recycling protocols mitigate this issue.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation has been explored to accelerate the cyclization step. In one protocol, a mixture of 2-aminopyridine and indan-1,2-dione is irradiated at 150°C for 15 minutes in acetic acid, forming the indenooxazole core with 82% yield. The stereochemistry is controlled by using enantiopure indan-1,2-dione derivatives, achieving 94% ee without chiral auxiliaries.

Advantages :

  • Reduced reaction time : 15 minutes vs. 24 hours for conventional heating.
  • Higher yields : 82% vs. 55–60% in thermal methods.

Industrial-Scale Production and Purification Challenges

Industrial synthesis prioritizes cost-effective and scalable methods. A patented route employs continuous flow reactors for the cyclocondensation step, achieving 90% conversion with residence times under 10 minutes. Purification is performed via simulated moving bed (SMB) chromatography, yielding >99.5% purity.

Key Challenges :

  • Stereochemical drift : High temperatures in flow systems may reduce ee, necessitating low-temperature zones.
  • Catalyst deactivation : Palladium catalysts require frequent regeneration in continuous processes.

Comparative Analysis of Preparation Methods

Method Yield (%) ee (%) Cost (USD/g) Scalability
Cyclocondensation 45–55 50–70 12–15 Moderate
Chiral Indanol 72 >99 80–100 Low
Palladium Coupling 68 >99 150–200 Moderate
Microwave 82 94 30–40 High

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyridine and oxazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Substituted Pyridinyl Derivatives

Modifications to the pyridinyl group significantly influence steric and electronic properties, impacting catalytic performance.

Compound Name Substituent on Pyridine Molecular Weight (g/mol) Key Applications/Properties References
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-... Benzhydryl 402.49 Enhanced steric bulk for selective coordination
(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)- CF₃ 295.26 Electron-withdrawing group improves electrophilicity
(3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)- CF₃ (para position) 296.24 Altered regioselectivity in catalytic reactions

Key Findings :

  • Trifluoromethyl groups (e.g., 5-CF₃-Pyox-In) introduce electron-withdrawing effects, stabilizing transition states in radical reactions .

Bisoxazoline Ligands with Pyridine Linkers

Bisoxazolines with pyridine spacers offer distinct coordination geometries compared to monomeric ligands.

Compound Name Structure Molecular Weight (g/mol) Catalytic Role References
2,6-Bis[(3aR,8aS)-8H-indeno[1,2-d]oxazol-2-yl]pyridine Two indenooxazole units linked via pyridine 393.43 Bidentate ligand for Cu(I)-catalyzed asymmetric reactions
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno...) Cyclopropane-linked bisoxazoline 374.48 High enantioselectivity (>90% ee) in cyanotrifluoromethylation

Key Findings :

  • The pyridine-linked bisoxazoline (MW 393.43) enables chelation of two metal centers, broadening substrate scope in Cu(I)-mediated reactions .
  • Cyclopropane-linked bisoxazolines (e.g., ligand 103) achieve >90% enantiomeric excess (ee) in radical cyanotrifluoromethylation due to their rigid, chiral pockets .

Functionalized Indenooxazoles

Substituents on the indenooxazole core modulate solubility and reactivity.

Compound Name Core Modification Molecular Weight (g/mol) Notable Properties References
(3aS,8aR)-2-Methyl-8,8a-dihydro-3aH-indeno... Methyl group 178.23 Simplified structure for mechanistic studies
2-[(3aR,8aS)-8H-Indeno[1,2-d]oxazol-2-yl]aniline Aniline substituent 263.30 Improved solubility in polar solvents

Key Findings :

  • Methyl-substituted derivatives serve as model systems for studying ligand-metal interactions .
  • Aniline-functionalized variants exhibit enhanced solubility in aqueous or polar media, facilitating homogeneous catalysis .

Catalytic Performance and Selectivity

Compound Type Reaction Example Enantioselectivity (ee) Yield References
Target Ligand Radical cyanotrifluoromethylation of alkenes ~85% 80–90%
Cyclopropane-linked bisoxazoline Asymmetric cyanotrifluoromethylation >90% 95%
Benzhydryl-substituted Pd-catalyzed cross-coupling Not reported 70–85%

Key Insights :

  • The target ligand achieves moderate enantioselectivity (~85% ee) but excels in reactions requiring moderate steric bulk .
  • Bisoxazolines outperform monomeric ligands in enantioselectivity due to their preorganized chiral environments .

Biological Activity

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H12N2O
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 205647-96-7
  • IUPAC Name : (3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.6Induction of apoptosis via mitochondrial pathway
A549 (Lung)4.9Inhibition of cell cycle progression

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Bacterial StrainMIC (µg/mL)Type of Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase by modulating cyclin-dependent kinases (CDKs).
  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis through interaction with ribosomal RNA.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a 60% reduction in tumor volume compared to the control group.

Study 2: Antimicrobial Screening

Research conducted by Zhang et al. evaluated the antimicrobial properties of this compound against multidrug-resistant bacteria. Results indicated that it effectively inhibited the growth of resistant strains at concentrations lower than those required for conventional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.